Zionomer
Description
Properties
CAS No. |
111093-03-9 |
|---|---|
Molecular Formula |
C19H20N2O3S |
Synonyms |
Zionomer |
Origin of Product |
United States |
Chemical Architecture and Formulation Science of Zionomer
Constituent Monomers and Polymeric Components: Molecular Structures and Functional Roles
The polymeric components of Zionomer, as with other resin-modified glass ionomer cements, are crucial for the setting reaction and the final material properties. The liquid phase typically contains an aqueous solution of polycarboxylic acids, primarily polyacrylic acid scribd.commdpi.comnih.gov. Copolymers such as maleic acid and itaconic acid may also be included to modify the viscosity and improve the reactivity between the glass powder and the liquid, as well as to prevent gelation of the liquid over time scribd.commdpi.com. These polyacids undergo an acid-base reaction with the inorganic glass filler, forming a salt matrix that binds the unreacted glass particles thieme-connect.de. The carboxyl groups (-COOH) of the polyacrylic acid and its copolymers are essential for chelating with the metal ions released from the glass, forming cross-links that contribute to the structural integrity of the set cement scribd.comthieme-connect.de.
In addition to the polyacid component inherited from conventional glass ionomers, resin-modified formulations like this compound incorporate resin monomers nih.govvoco.dentalnih.gov. These monomers, often methacrylate-based, such as Bisphenol A-glycidyl methacrylate (B99206) (BIS-GMA) and urethane (B1682113) dimethacrylate, participate in a polymerization reaction, typically initiated by light or a chemical activator nih.govvoco.dentalnih.gov. This dual-curing mechanism, involving both the acid-base reaction of the glass ionomer and the polymerization of the resin phase, contributes to improved early strength and reduced moisture sensitivity compared to conventional glass ionomers scribd.com. The resin network provides additional mechanical reinforcement to the set material.
Inorganic Glass Fillers: Compositional Analysis and Contribution to Material Integrity
The powder component of this compound, characteristic of glass ionomer cements, primarily consists of an ion-leachable fluoroaluminosilicate glass scribd.commdpi.comnih.gov. This specialized glass undergoes an acid-base reaction with the polyacid liquid, releasing ions that cross-link the polymer chains scribd.comthieme-connect.de. The typical composition of such glasses, by weight, includes silicon dioxide (SiO2), aluminum oxide (Al2O3), and calcium fluoride (B91410) (CaF2) scribd.com. Other components may be present to influence the material's properties.
The critical ratio of silicon dioxide to aluminum oxide in the glass composition is a factor in regulating the setting reaction and achieving desirable strength in glass ionomer cements thieme-connect.de. The glass particles themselves act as reinforcing fillers within the set polycarboxylate salt matrix thieme-connect.de. The reaction between the glass and the liquid leads to the formation of a hydrogel, followed by the hardening phase as the salt matrix develops around the unreacted or partially reacted glass particles thieme-connect.de. The size and distribution of the glass particles also influence the material's handling characteristics and mechanical properties google.com.
Other inorganic fillers or additives that may be found in glass ionomer formulations, and potentially in this compound, include zinc oxide, magnesium oxide, strontium oxide, titanium oxide, zirconium oxide, and hydroxyapatite (B223615) thieme-connect.demdpi.comnih.govgoogle.comusu.eduresearchgate.net. These can contribute to various properties such as radiopacity, strength, and bioactivity mdpi.comnih.govresearchgate.net.
Additives and Modifiers: Chemical Identities and Influences on Material Properties
Beyond the primary polymeric and glass components, this compound's formulation may include various additives and modifiers to fine-tune its properties and handling characteristics mdpi.comgla.ac.uk. Tartaric acid is a common additive in the liquid phase of glass ionomer cements; it acts as a chelating agent that controls the rate of the acid-base reaction, extending the working time while promoting a sharper set scribd.comresearchgate.net.
Fluoride compounds, such as stannous fluoride, are often incorporated into the powder component of glass ionomer cements thieme-connect.denih.gov. These additives provide an anticariogenic effect through the release of fluoride ions thieme-connect.denih.gov.
In resin-modified glass ionomers like this compound, additives related to the resin polymerization are present. These include initiators (e.g., photoinitiators for light-curing), accelerators, polymerization inhibitors to provide shelf stability, and potentially UV absorbers nih.gov. Buffering additives, such as zinc oxide and calcium fluoride, have also been identified in some formulations containing glass particles and buffering components usu.edu. Oxalic acid has been explored as a reaction modifier in glass-ionomer systems, influencing setting time researchgate.net. The specific combination and concentration of these additives play a significant role in the material's setting time, viscosity, strength development, and long-term stability.
Design Principles Governing Powder-to-Liquid Ratios and their Influence on Reaction Kinetics
The powder-to-liquid ratio (P/L ratio) is a critical factor in the formulation and manipulation of glass ionomer cements and related materials like this compound scribd.comthieme-connect.degla.ac.ukresearchgate.net. This ratio directly influences the consistency of the mixed material, the kinetics of the setting reaction, and the final physical and mechanical properties of the set cement scribd.comthieme-connect.deresearchgate.net.
A higher powder-to-liquid ratio means there is more reactive glass surface area available to interact with the polyacid in the liquid thieme-connect.de. This typically leads to a faster setting time due to a more rapid acid-base reaction thieme-connect.deresearchgate.net. A higher P/L ratio can also result in increased compressive strength and hardness in the set material because of a greater proportion of reinforcing filler particles and a denser matrix thieme-connect.deresearchgate.net.
Synthetic Methodologies and Polymerization Mechanisms
Synthesis Routes for Core Polymeric Components and Monomer Derivatives
The core polymeric components of glass ionomer cements are typically polyalkenoic acids, which are weak polymeric acids. These are commonly homopolymers of acrylic acid or copolymers of acrylic acid with other unsaturated di- or tri-carboxylic acids, such as itaconic acid, maleic acid, and 2-butene-1,2,3-tricarboxylic acid scirp.orgrsc.org. The synthesis of these polymers involves the polymerization of the respective monomers. The molecular weight and molecular weight distribution of the polyalkenoic acid significantly influence the properties of the final cement, including setting time, strength, and solubility rsc.org.
Monomer derivatives are crucial, particularly in resin-modified glass ionomer cements. A common example is 2-hydroxyethyl methacrylate (B99206) (HEMA), a water-miscible monomer that participates in the polymerization reaction scribd.compocketdentistry.com. Other polymerizable monomers, including those with methacrylate groups grafted onto the polyacid backbone, are also synthesized scirp.orgpocketdentistry.comnih.govresearchgate.net. Recent research has explored the incorporation of amino acid-derived monomers, such as N-acryloylglutamic acid (AGA) and N-acryloyl-6-aminocaproic acid (AACA), into acrylic acid-itaconic acid copolymers to improve physical properties nih.gov43.230.198. These modified monomers can be synthesized through known techniques, such as the reaction of amino acids with acryloyl or methacryloyl acid chloride or anhydride (B1165640) 43.230.198google.com. The inclusion of monomers with spacer lengths between the carboxylic acid groups and the polymer backbone is being investigated to enhance salt bridge formation during the acid-base reaction sigmaaldrich.cn.
The inorganic component, a calcium-fluoroaluminosilicate glass powder, is synthesized to be ion-leachable, providing the necessary cations for the acid-base reaction scirp.orgrsc.orgnih.gov.
Acid-Base Reaction Pathways in Glass Ionomer Cement Formation
The setting of conventional glass ionomer cements is primarily driven by an acid-base reaction between the polyalkenoic acid liquid and the ion-leachable fluoroaluminosilicate glass powder rsc.orgresearchgate.netkoreamed.org. This reaction proceeds through several stages:
Dissolution and Decomposition: Upon mixing the powder and liquid, the acidic protons from the polyacid attack the surface of the glass particles, leading to the dissolution and decomposition of the glass matrix. This releases various ions, including SiO₄⁴⁻, Ca²⁺, Na⁺, Al³⁺, and F⁻, into the aqueous medium rsc.orgnih.gov.
Initial Setting (Gelation): The released calcium ions (Ca²⁺) quickly react with the carboxylate groups (-COO⁻) of the polyacrylic acid chains, forming calcium polyacrylate salts. This rapid cross-linking initiates the gelation process, leading to the initial hardening of the cement nih.govtandfonline.comnih.gov.
Final Setting (Maturation): Over a longer period, typically 24 hours, the slower-moving aluminum ions (Al³⁺) also participate in cross-linking the polyacid chains, forming aluminum polyacrylate salts tandfonline.comnih.gov. Simultaneously, the leached silicate (B1173343) species form a silica (B1680970) gel phase within the matrix nih.gov. This continued cross-linking and matrix development contribute to the final strength and stability of the cement nih.govtandfonline.comnih.gov. The unreacted glass particles are embedded within this polysalt hydrogel matrix, acting as a filler to reinforce the material rsc.org.
The adhesion of GICs to tooth structure is also attributed to an acid-base interaction, involving chelation between the carboxyl groups of the polyacid and calcium ions in the hydroxyapatite (B223615) of enamel and dentin rsc.orgnih.gov.
Free Radical Polymerization Mechanisms of Methacrylate Groups in Resin Modification
In resin-modified glass ionomer cements, a free radical polymerization reaction occurs in addition to the acid-base reaction. This polymerization involves methacrylate groups present in monomers like HEMA and/or grafted onto the polyacid backbone scirp.orgscribd.compocketdentistry.comnih.gov.
The free radical polymerization is typically initiated by a system that generates free radicals. This can be a chemical initiator system (redox initiation) or a photoinitiator system activated by light scribd.compocketdentistry.comgoogle.com.
The mechanism involves three key steps:
Initiation: An initiator molecule decomposes to form free radicals. In photo-initiated systems, light energy is absorbed by a photoinitiator (e.g., camphorquinone), which then reacts with an amine co-initiator to produce free radicals . In chemically initiated systems, a redox reaction between two components generates free radicals google.com.
Propagation: The free radicals react with the carbon-carbon double bonds of the methacrylate groups, causing them to open up and form new carbon-centered radicals. These radicals then react with other monomer molecules, adding them to the growing polymer chain sigmaaldrich.com. This process continues, rapidly increasing the length of the polymer chains.
Termination: The growing polymer chains terminate by various mechanisms, such as combination (two growing chains coupling) or disproportionation (hydrogen transfer between two growing chains), resulting in stable polymer molecules sigmaaldrich.com.
This polymerization of methacrylate groups forms a cross-linked resin network within the setting cement matrix scribd.com.
Dual-Curing Dynamics: Interplay of Chemical and Photo-Initiated Reactions
Many resin-modified glass ionomer cements exhibit a dual-curing mechanism, combining the acid-base reaction with a polymerization reaction that can be initiated by both light (photo-initiated) and/or chemical means rsc.orgnih.govgoogle.com. Some materials may even be described as "tri-cured" if they incorporate both photo-initiated and chemical free radical initiation alongside the acid-base reaction, although the polymerization process itself is fundamentally the same regardless of the initiation method researchgate.netquintessence-publishing.com.
The dual-curing mechanism provides several advantages. The rapid photo-initiated polymerization of the resin component provides early strength and allows for a "command set," meaning the clinician can control the initiation of this part of the setting process by applying light pocketdentistry.comresearchgate.net. This initial resin set forms a relatively stable matrix that protects the underlying, slower acid-base reaction from moisture contamination, a phenomenon sometimes referred to as the "umbrella effect" nih.gov.
The acid-base reaction continues to progress after the initial light cure, contributing to the long-term strength, stability, and adhesion of the material through the formation of the polysalt matrix pocketdentistry.comnih.gov. In materials that also incorporate a chemical initiator for the free radical polymerization, the polymerization reaction can continue in areas not reached by light, ensuring a more complete cure throughout the bulk of the material, particularly in deeper restorations pocketdentistry.com. However, the mechanical properties in areas cured solely by chemical initiation may be slightly reduced compared to light-cured areas pocketdentistry.com.
Advanced Structural and Morphological Characterization Methodologies
Spectroscopic Techniques for Chemical Structure Elucidation (e.g., FTIR, NMR, UV-Vis)
Spectroscopic techniques are vital for identifying the chemical bonds and functional groups present within a material, offering insights into its molecular structure. Fourier Transform Infrared (FTIR) spectroscopy is a widely used method in the characterization of dental materials, including glass ionomer cements. researchgate.netaimspress.comaimspress.comallenpress.com FTIR can confirm the presence of specific chemical moieties within the material. For instance, studies on glass ionomer cements and related composites have utilized FTIR to characterize chemical structures and monitor reactions, such as the polymerization kinetics in resin-modified glass ionomers. researchgate.netaimspress.com FTIR spectra can reveal characteristic peaks corresponding to the vibrations of different chemical bonds, providing a chemical fingerprint of the material. researchgate.netaimspress.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for structural elucidation, particularly for organic components. While less frequently highlighted in the provided search results specifically concerning Zionomer, NMR has been employed in the characterization of the chemical structures of related materials like cationomers synthesized for self-adhesive composites. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy is typically used to study electronic transitions in molecules and can be applied to analyze substances that absorb light in the UV-Vis range. UV-Vis analysis has been mentioned in the context of characterizing dental materials, sometimes in conjunction with other spectroscopic methods like FTIR. researchgate.net
Electron Microscopy Applications for Microstructural Analysis (e.g., SEM, TEM)
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the microstructure and morphology of materials at high magnifications. SEM is commonly used for surface characterization of dental hard tissues and materials applied to them. researchgate.nethku.hk Studies involving this compound and similar glass ionomer cements have frequently utilized SEM to examine surface topography, the interface between the material and dental structures, and the distribution of filler particles within the matrix. researchgate.netresearchgate.netallenpress.comusu.eduresearchgate.netunesp.br SEM fractographs can also provide information about the fracture behavior of these materials. usu.edu
TEM offers even higher resolution, allowing for the examination of internal structures and the morphology of nanoparticles within composite materials. TEM has been used in the characterization of novel composite materials intended for dental applications, providing detailed images of particle size, shape, and dispersion. aimspress.comaimspress.comallenpress.comhku.hkresearchgate.net For glass ionomer cements, TEM can reveal the intricate details of the setting reaction and the resulting microstructure.
Research findings using SEM on this compound have illustrated the presence of glass particles ("G" particles) and buffering additives ("B" particles), such as zinc oxide and calcium fluoride (B91410), within its structure. usu.edu SEM evaluations have also been used to assess the marginal adaptation of dental restorations involving materials like this compound. allenpress.com
X-ray Diffraction (XRD) for Crystalline Phase Identification
X-ray Diffraction (XRD) is a technique used to determine the crystalline structure and identify the crystalline phases present in a material. This is particularly relevant for the glass components of glass ionomer cements, which are typically based on ion-leachable calcium aluminofluorosilicate glass. scribd.comunmas.ac.id XRD analysis can provide information about the degree of crystallinity and the specific crystalline compounds present in the glass powder. Studies characterizing materials incorporated into glass ionomer cements, such as hydroxyapatite (B223615), have employed XRD to confirm their crystalline nature. researchgate.netresearchgate.net While specific detailed XRD data for this compound were not prominently featured in the search results, the technique is a standard method for characterizing the inorganic filler components of such dental materials.
Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Features
Atomic Force Microscopy (AFM) is a high-resolution surface characterization technique that can provide three-dimensional topographic images of a material's surface at the nanoscale. AFM is valuable for assessing surface roughness, identifying nanoscale features, and studying surface interactions. AFM has been used in the characterization of dental materials, including the evaluation of surface roughness of glass ionomer cements and composite resins. researchgate.net While direct research findings on this compound using AFM were not extensively detailed in the provided results, the technique is applicable for gaining a deeper understanding of the surface characteristics of this material, which can influence its adhesion and interaction with the oral environment.
Data Table: Characterization Techniques Applied to this compound and Related Materials
| Characterization Technique | Application to this compound/GICs | Key Findings (where available for this compound) | Relevant Sources |
| FTIR | Chemical structure elucidation, monitoring setting reactions. | Used on GICs and related composites to confirm chemical structures and analyze polymerization. researchgate.netaimspress.comaimspress.comallenpress.com | researchgate.netaimspress.comaimspress.comallenpress.com |
| NMR | Chemical structure elucidation (primarily organic components). | Used for characterizing cationomers in self-adhesive composites. researchgate.net | researchgate.net |
| UV-Vis | Analysis of light absorption properties. | Mentioned in the characterization of dental adhesives. researchgate.net | researchgate.net |
| SEM | Microstructural analysis, surface topography, particle distribution, interface examination, fractography. | Used to examine glass and buffering particles in this compound; evaluate marginal adaptation of restorations. researchgate.netresearchgate.netallenpress.comusu.eduresearchgate.netunesp.br | researchgate.netresearchgate.netallenpress.comusu.eduresearchgate.netunesp.br |
| TEM | High-resolution microstructural analysis, nanoparticle morphology and dispersion. | Used for characterizing nanoparticles in dental composites and the microstructure of GICs. aimspress.comaimspress.comallenpress.comhku.hkresearchgate.net | aimspress.comaimspress.comallenpress.comhku.hkresearchgate.net |
| XRD | Crystalline phase identification of inorganic components. | Used for characterizing crystalline additives in GICs. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| AFM | Surface topography and nanoscale features, surface roughness. | Used for assessing surface roughness of dental materials. researchgate.net | researchgate.net |
Mechanistic Investigations of Material Performance and Bioreactivity
Fundamental Mechanisms of Adhesion to Substrates: Chelation and Micromechanical Interlocking
The adhesion of glass ionomer cements, including materials like Zionomer, to dental substrates such as enamel and dentin is primarily attributed to two key mechanisms: chemical bonding through chelation and micromechanical interlocking. mdpi.comdentaldevotee.comwebinars.edu.gruzh.chresearchgate.netresearchgate.net
Chemical bonding occurs through an ionic interaction between the carboxylate groups (COO-) present in the polyacid component of the cement and the calcium ions (Ca++) within the hydroxyapatite (B223615) crystals of the tooth structure. mdpi.comdentaldevotee.comwebinars.edu.gruzh.ch This chelation reaction forms a stable ion-exchange layer at the interface between the cement and the tooth, contributing significantly to long-term adhesion and durability. mdpi.com Studies using techniques like X-ray photon spectrometry have confirmed this ionic bonding between carboxyl ions from the cement acid and calcium ions from the tooth structure. webinars.edu.gr
Micromechanical interlocking arises from the self-etching capability of the polyacid component in glass ionomers. mdpi.com The acidic components partially demineralize the tooth surface, removing the smear layer and opening dentinal tubules. mdpi.com This process increases the surface area and creates microporosities into which the cement material can infiltrate before setting. mdpi.comresearchgate.net Upon setting, the hardened material becomes mechanically interlocked within these surface irregularities and opened tubules, providing an additional layer of retention. mdpi.comresearchgate.net While chemical bonding is considered a reliable aspect of GIC adhesion, micromechanical interaction also plays a role, particularly in resin-modified variants where resin components can infiltrate etched surfaces. uzh.chresearchgate.net
Rheological Behavior and Flow Dynamics During Manipulation and Setting
The rheological behavior and flow dynamics of glass ionomer cements during mixing, placement, and setting are critical for their clinical handling and adaptation to cavity preparations. These materials typically exhibit non-Newtonian behavior, with viscosity changing over time as the setting reaction progresses. nih.gov
Studies on glass ionomer cements have shown that the liquid components can exhibit Newtonian behavior at low shear rates, but the mixed cement behaves as a power law fluid, becoming progressively dilatant as setting proceeds. nih.gov The apparent viscosity of these systems can be significant shortly after mixing. nih.gov The setting reaction involves the reaction between aluminosilicate (B74896) glass particles and polycarboxylic acid, leading to the formation of a gel matrix and subsequent cross-linking of polyacid chains. nih.gov This process results in a continuous increase in elastic modulus over time, which can be used to assess the setting time rheologically. nih.gov The rheological properties of concentrated slurries, relevant to the mixed cement, are significantly influenced by the solid particle content and their degree of agglomeration. mdpi.com Shear stresses can break down aggregates, leading to apparent yield stress and time-dependent phenomena like viscoelasticity and thixotropy. mdpi.com The effectiveness of dispersants in controlling particle agglomeration and maintaining a small mean agglomerate size is crucial for managing the rheological behavior of concentrated slurries. mdpi.com
Curing Efficiency and Depth of Polymerization: Determinants and Methodologies
For light-cured or dual-cured glass ionomer materials, such as resin-modified glass ionomers (RMGICs) which may include components found in this compound, curing efficiency and depth of polymerization are critical for achieving optimal material properties. nih.govresearchgate.net These factors are influenced by material composition, light source characteristics, and exposure time. researchgate.netmdpi.commedicaljournalssweden.sefrontiersin.org
The degree of conversion (DC) of the resin components is a key indicator of curing efficiency, typically measured using techniques like FTIR or Raman spectroscopy. researchgate.netmdpi.com The depth of cure refers to the depth within the material where adequate polymerization is achieved. mdpi.comfrontiersin.org Factors influencing curing depth include the material's opacity, the concentration and type of photoinitiators, the intensity and wavelength of the curing light, and the duration of light exposure. researchgate.netmedicaljournalssweden.sefrontiersin.org
Research indicates that achieving sufficient polymerization, particularly in deeper layers, can be challenging, and the depth of cure can be product-dependent. researchgate.netmdpi.commedicaljournalssweden.se While some materials may achieve adequate polymerization at depths of up to 4 mm, the degree of conversion often decreases with increasing depth due to light attenuation. mdpi.commedicaljournalssweden.se Methodologies for evaluating curing efficiency and depth of polymerization include microhardness testing at different depths and spectroscopic analysis to determine the degree of conversion. researchgate.netmdpi.com Studies have shown that while light-curing initiates polymerization, the acid-base reaction characteristic of glass ionomers can contribute to the material's setting and hardness development over time, even in deeper areas with limited light penetration. researchgate.net
Water Sorption and Solubility: Mechanistic Pathways and Impact on Material Stability
Water sorption and solubility are inherent characteristics of glass ionomer cements due to their hydrophilic nature and the presence of a hydrogel matrix in the set material. mdpi.comwebinars.edu.grresearchgate.netmdpi.comscielo.brscielo.brdentaliau.ac.ir These properties are governed by mechanistic pathways related to water diffusion into the material and the dissolution of material components.
Water uptake in conventional GICs is rapid initially due to the hydrogel structure and surface micropores. researchgate.net The presence of hydrophilic components, such as HEMA in RMGICs, can increase water sorption by forming hydrogen bonds with water. researchgate.netdentaliau.ac.ir Water diffuses into the material, plasticizing the polymer matrix and potentially leading to dimensional changes and a reduction in mechanical properties like hardness and wear resistance. researchgate.netscielo.brscielo.br
Solubility involves the leaching or dissolution of material components into the surrounding environment. researchgate.netscielo.brscielo.br This can lead to mass loss and further deterioration of physical and mechanical properties, potentially compromising the integrity of the restoration and the tooth-restoration interface, increasing the risk of microleakage. researchgate.netscielo.brscielo.br The composition of the cement, including the type of glass and the presence of components like tartaric acid, can influence hydrolytic stability and solubility. scielo.br Studies evaluate water sorption and solubility by measuring weight changes of specimens immersed in various solutions over time. scielo.brscielo.br
Ion Release Kinetics and Mechanisms: Focus on Chemical Species and Diffusion Pathways
A significant characteristic of glass ionomer cements is their ability to release ions, particularly fluoride (B91410), which is considered beneficial for caries prevention. nih.govmdpi.commdpi.com The kinetics and mechanisms of ion release involve the diffusion and dissolution of ions from the glass particles and the cement matrix into the surrounding aqueous environment. nih.govnih.govresearchgate.net
Ion release from glass ionomer cements typically occurs via a two-step mechanism. nih.govnih.govresearchgate.net The initial step is a rapid washout phase, characterized by a relatively short half-life, where loosely bound ions near the surface are released. nih.govnih.gov This is followed by a longer-term, diffusion-controlled release phase in neutral conditions. nih.govnih.govresearchgate.net In acidic conditions, the mechanism shifts towards erosion, leading to greater total ion release, including elements like calcium that may not be released in neutral conditions. nih.govnih.gov
Studies have shown that ions such as sodium, silicon, aluminum, and phosphorus are also released from conventional glass ionomer cements, following similar two-step kinetics to fluoride. nih.govnih.govresearchgate.net The rate and extent of ion release are influenced by factors such as the composition of the glass powder, the pH of the surrounding environment, and the frequency of exposure to fresh solution. nih.govnih.govresearchgate.net Research comparing different glass ionomer materials, including this compound, has shown variations in the amount and rate of fluoride release and the capacity for fluoride recharge. nih.gov For instance, one study indicated that Zinomer released significantly less fluoride and showed the least ability to be recharged compared to other tested materials. nih.gov
Here is a table summarizing typical ion release behavior observed in glass ionomer cements:
| Ion Species | Release Mechanism (Neutral pH) | Release Mechanism (Acidic pH) | Initial Release Phase | Longer-Term Release Phase |
| Fluoride (F-) | Diffusion | Erosion | Rapid Washout | Diffusion-controlled |
| Sodium (Na+) | Diffusion | Erosion | Rapid Washout | Diffusion-controlled |
| Aluminum (Al3+) | Diffusion | Erosion | Rapid Washout | Diffusion-controlled |
| Silicon (Si4+) | Diffusion | Erosion | Rapid Washout | Diffusion-controlled |
| Phosphorus (P) | Diffusion | Erosion | Rapid Washout | Diffusion-controlled |
| Calcium (Ca++) | Not observed (Neutral) | Erosion | N/A (Neutral) | Linear function of time (Acidic) |
Based on findings from studies on glass ionomer cements. nih.govnih.govresearchgate.net
Stress Generation and Relief Mechanisms During Polymerization and Setting
As the resin monomers convert into a cross-linked polymer network, the material undergoes contraction. scielo.br If this contraction is constrained by the bonding to the tooth structure, it results in the development of shrinkage stresses within the material and at the tooth-restoration interface. scielo.brscielo.br These stresses can potentially lead to issues such as marginal gap formation, cuspal deflection, and reduced bond strength. scielo.brscielo.br
Mechanisms for stress relief can occur during the setting process. Before the material reaches its gel point and vitrification, it retains some fluidity, allowing for viscous flow that can partially relieve stresses. scielo.br Techniques such as incremental placement of the material and modified light-curing protocols (e.g., soft-start polymerization) are employed to potentially influence the rate of polymerization and allow for more stress relaxation before the material becomes rigid. scielo.brthejcdp.comscielo.br The elastic modulus of the material also plays a role; a lower elastic modulus can allow for greater deformation and thus stress relief for a given amount of shrinkage. scielo.brresearchgate.net Additionally, hygroscopic expansion due to water sorption after setting can contribute to the relaxation of shrinkage stresses over time, although this process is slow and may not be uniform throughout the restoration. thejcdp.com
Fracture Mechanics and Failure Pathways at the Microscale
The mechanical properties and long-term clinical success of glass ionomer materials are significantly influenced by their fracture mechanics and failure pathways at the microscale. Glass ionomer cements, in general, are known to be more brittle and have lower fracture toughness compared to resin composites. mdpi.commdpi.com
Fracture in these materials can originate from inherent flaws or stress concentrations within the material or at the interface with the tooth structure. At the microscale, failure pathways can involve crack initiation and propagation through the cement matrix, around the glass filler particles, or along the interface between the matrix and the fillers. uzh.chmdpi.com The strength of the bond between the matrix and the filler particles is crucial in resisting crack propagation. uzh.chmdpi.com
Research has explored methods to enhance the mechanical properties and fracture resistance of glass ionomers, including the incorporation of reinforcing agents such as nanoparticles or fibers. uzh.chmdpi.commdpi.com For example, the addition of nanosized hydroxyapatite particles has been shown to improve the shear bond strength of GICs, and zirconium oxide nanoparticles have been investigated for their potential to enhance flexural strength and hardness, potentially by acting as additional bonding sites and reinforcing the matrix. uzh.chmdpi.com Microscopic analysis, such as scanning electron microscopy (SEM), can be used to visualize fracture surfaces and understand the failure mechanisms at the microscale, revealing how cracks propagate and interact with the material's microstructure and reinforcing elements. mdpi.com Despite ongoing research to improve their mechanical properties, the relatively lower strength of conventional glass ionomers can limit their use in high stress-bearing areas. mdpi.comdental-update.co.uk
Compound Names and PubChem CIDs
In Vitro and Ex Vivo Research Methodologies for Material Assessment
Standardized Protocols for Bond Strength Evaluation (e.g., Shear Bond Strength, Tensile Bond Strength)
Bond strength testing is fundamental to assessing the adhesive capabilities of dental materials to tooth structure, such as dentin and enamel. Standardized protocols, primarily defined by organizations like ISO and DIN, are employed to ensure reproducible and comparable results.
Two commonly used methods are shear bond strength (SBS) and tensile bond strength (TBS) tests. Macro bond tests, with a bonding area greater than 1 mm², are described in standards such as DIN 13990 (2017) for shear bond strength using a straight blade on orthodontic attachments, ISO 29022 (2013) for shear bond strength using a notched-edge blade, and ISO/TS 11405 (2015, and later versions like ISO/TS 4640:2023) for tensile bond strength dental-research.comresearchgate.netiteh.aiiteh.aievs.ee. ISO 29022 specifically details a shear test method for direct dental restorative materials and dental adhesives to tooth structure, including substrate selection, storage, handling of tooth structure, and the testing procedure iteh.aibds-bg.org.
Despite the existence of standards, there is still variation in methodologies, making direct comparisons between studies challenging dental-research.comdentalproductsreport.compocketdentistry.com. Researchers are encouraged to design more standardized test methodologies and report detailed information about the test type, tooth substrate (source, type, depth, location), surface treatment, storage conditions, dimensions of the bonding area, mechanical properties of the composite, aging protocols, thermocycling regimes, and loading parameters to enhance the validity and comparability of results pocketdentistry.comnih.gov.
Micro-bond strength testing methods, including micro-shear (µSBS) and micro-tensile (µTBS) tests, were introduced to address some limitations of macro tests, such as non-uniform stress distribution and stress concentration dentalproductsreport.compocketdentistry.comnih.govnih.gov. The µSBS test, introduced in 2002, uses small samples, allowing multiple specimens from the same tooth, which can lead to a more uniform approach and reduce variables dentalproductsreport.comnih.gov. It is particularly useful for brittle substrates like glass ionomers and enamel dentalproductsreport.compocketdentistry.com. The µTBS test, developed in 1994, involves bonding adhesive resins to the entire flat occlusal surface of teeth, followed by composite placement and subsequent sectioning for testing nih.gov. While micro-tensile tests offer advantages, they are considered technique-sensitive and labor-intensive nih.gov.
Studies comparing different standardized bond strength tests on materials like nano-hybrid composites have shown variations in measured bond strengths and fracture patterns dental-research.comresearchgate.net. For example, one study found that the shear bond test according to DIN 13990 (2017) produced higher repair bond strengths (26.0 ± 8.9 MPa) compared to ISO 29022 (17.9 ± 6.3 MPa), while the tensile bond strength according to ISO/TS 11405 (6.9 ± 1.8 MPa) was the lowest dental-research.comresearchgate.net. The ISO 29022 test was recommended for evaluating composite repair bond strength due to a higher percentage of adhesive failures, which better reflects the performance of the bonding interface dental-research.comresearchgate.net.
Table 1: Comparison of Bond Strength Test Results (Example Data)
| Test Method | Material | Bond Strength (MPa) | Fracture Modes (Adhesive/Cohesive/Mixed) |
| DIN 13990 (Shear) | Nano-hybrid Composite | 26.0 ± 8.9 | 18% / - / - dental-research.comresearchgate.net |
| ISO 29022 (Shear) | Nano-hybrid Composite | 17.9 ± 6.3 | 41% / - / - dental-research.comresearchgate.net |
| ISO/TS 11405 (Tensile) | Nano-hybrid Composite | 6.9 ± 1.8 | 4% / - / - dental-research.comresearchgate.net |
Note: Fracture mode percentages are approximate based on the provided text snippets.
Microleakage Assessment Techniques and Their Interpretations
Microleakage, the passage of bacteria, fluids, molecules, or ions between the tooth and restorative materials, is a significant factor in the longevity of dental restorations core.ac.ukmdpi.com. Various in vitro techniques are employed to assess microleakage, although a universally agreed-upon methodology providing the most accurate results is still lacking core.ac.uk.
Common methods include the use of tracers such as organic dyes, radioactive isotopes, and chemical markers core.ac.ukrfppl.co.inthejcdp.com. Dye penetration is one of the most frequently used methods due to its ease of use and low cost rfppl.co.inthejcdp.com. Specimens are typically immersed in a dye solution (e.g., 0.5% basic fuchsin or 5% methylene (B1212753) blue) for a specified period, sectioned, and examined under magnification to determine the extent of dye penetration rfppl.co.inthejcdp.com. Scoring systems are often used to quantify the degree of microleakage based on the depth of dye penetration rfppl.co.in. While simple, dye penetration can be criticized for being subjective and qualitative, although spectrophotometry and digital imaging microscopy can be used for quantification rfppl.co.in.
Radioisotopes, such as 45Ca, have also been used, offering deeper penetration than dyes and detectability of minute amounts through autoradiography core.ac.ukrfppl.co.in. Other techniques include air pressure, bacterial infiltration, electrochemical methods, and evaluation using scanning electron microscopy (SEM) or micro-computed tomography (µCT) core.ac.ukmdpi.comrfppl.co.inthejcdp.com.
It's important to note that different microleakage methodologies can yield varying results for the same material, attributed to differences in test sensitivity or experimental methods core.ac.uk. Laboratory testing may not fully replicate clinical conditions, such as the effect of pulpal hydrostatic pressure rfppl.co.in. Studies have shown that microleakage is often greater at the cervical margin compared to occlusal margins, possibly due to differences in dentin permeability and enamel structure rfppl.co.in.
Methodologies for Evaluating Depth of Cure and Polymerization Conversion
Adequate polymerization is critical for the mechanical properties and longevity of resin-based dental materials . Methodologies for evaluating the depth of cure and the degree of polymerization conversion (DC) are therefore essential.
Fourier-transform infrared spectroscopy (FTIR) is one of the most widely used techniques for measuring the DC in dental composites . FTIR measures the reduction in the number of carbon-carbon double bonds (C=C) during the polymerization process . The DC is typically calculated by monitoring the decrease in the intensity of the aliphatic C=C stretching vibration peak (around 1638-1640 cm⁻¹) relative to a stable reference peak, such as the aromatic C=C peak (around 1608-1610 cm⁻¹) or a carbonyl peak (around 1715 cm⁻¹) . Both transmission mode and attenuated total reflection (ATR) mode FTIR can be used .
Factors influencing the DC include the light source characteristics (irradiance, exposure time), material composition (monomer blend, filler type and content), and the thickness of the material layer . Studies using FTIR have shown that polymerization kinetics involve rapid conversion during irradiation followed by a slower post-irradiation conversion . Achieving a high DC is important as unreacted monomers can potentially irritate surrounding tissues and a low DC can lead to decreased mechanical properties and increased degradation .
The depth of cure, which is the depth to which a light-cured material adequately polymerizes, is also a critical parameter. While not explicitly detailed as a separate methodology in the provided snippets beyond its relation to polymerization conversion, it is understood to be evaluated in conjunction with or as a consequence of achieving sufficient DC at different depths within the material.
Controlled Environmental Storage Protocols and Their Impact on Material Integrity
In vitro studies often employ controlled environmental storage protocols to simulate the conditions dental materials experience in the oral cavity over time and assess their long-term integrity. These protocols can include storage in water or other media at specific temperatures and the use of thermocycling.
Thermocycling is a common laboratory procedure used to simulate the cyclic thermal fluctuations that occur in the mouth due to the consumption of hot and cold foods and beverages . This process involves repeatedly exposing specimens to alternating hot and cold water baths, typically between 5°C and 55°C, for a set number of cycles and dwell times . Thermocycling can induce thermal stresses at the interface between the restorative material and tooth structure due to differences in their coefficients of thermal expansion, potentially impacting bond strength and marginal sealing .
While widely used, there has been considerable variation in the thermocycling parameters (temperature ranges, dwell times, and number of cycles) employed in different studies, making comparisons difficult . A suggested clinically relevant thermal cycling regimen involves cycles between 15°C and 45°C with 2-second dwell times at the extreme temperatures and 28 seconds at 35°C . A provisional estimate of approximately 10,000 cycles per year has been suggested to simulate in vivo conditions, although the actual number of cycles experienced clinically requires further investigation .
Controlled storage in water is also a standard practice in bond strength testing and other evaluations to simulate the moist oral environment and allow for water sorption, which can affect material properties iteh.ainih.gov. The duration of storage can vary, including short-term and long-term periods, to assess the durability of the bond and material integrity over time nih.gov.
Surface Characterization Methodologies for Evaluating Adhesion and Wear Resistance (e.g., SEM, AFM, Profilometry)
Surface characteristics such as roughness and wear resistance are crucial for the clinical performance and longevity of dental restorations, influencing factors like bacterial plaque retention, staining, and the integrity of the bond . Various methodologies are used for surface characterization and wear evaluation.
Profilometry, including stylus and optical profilometry, is used to measure surface roughness . Atomic Force Microscopy (AFM) offers higher precision for surface analysis at the nanoscale level compared to optical profilometers and can be used in tandem for more detailed analysis . Scanning Electron Microscopy (SEM) is another valuable tool for examining the surface topography and morphology of materials before and after wear testing or other treatments core.ac.ukrfppl.co.in.
Wear resistance can be evaluated using various laboratory tests designed to simulate the masticatory process and toothbrushing . These tests can assess two-body wear (contact between two surfaces, e.g., restoration and opposing tooth) or three-body wear (involving abrasive particles, e.g., from food or toothpaste) . Wear can be quantified by measuring material loss (e.g., mass loss or volume loss) or changes in surface topography and roughness .
While there is no single internationally recognized standard protocol for determining the wear resistance of resin composites, ISO has published guidance on testing wear using various methods and machines that simulate different wear mechanisms . Factors influencing wear resistance include the material's composition, filler type, size, and volume fraction, as well as the quality of the bond between fillers and the resin matrix . Studies have shown that nanohybrid composites may exhibit superior wear resistance compared to microhybrid composites .
In Vitro Studies on Cellular Interactions and Material Bioreactivity (e.g., cell culture models, ion dissolution)
Assessing the biological compatibility and potential cytotoxicity of dental materials is a critical step before their clinical use . In vitro studies using cell culture models are widely employed for this purpose, allowing for standardized evaluation of material interactions with cells .
Cytotoxicity tests evaluate the potential of a material to cause cell damage . Various cell types can be used, including human fibroblasts, pulp cells, and permanent cell lines . Methods involve exposing cultured cells to the dental material or its eluates (substances released from the material) and assessing cell viability or metabolic activity using assays such as MTT or resazurin-based tests, or by evaluating cell membrane damage using tests like the lactate (B86563) dehydrogenase (LDH) assay .
The design of in vitro cytotoxicity tests has evolved to better simulate clinical conditions. Traditional methods like agar (B569324) or filter diffusion tests or extract tests may not fully mirror the in vivo situation . Dentin barrier tests, which incorporate a layer of dentin between the material and the cell culture, are considered more suitable for screening the cytotoxicity of restorative materials as they account for the diffusion barrier provided by dentin . Studies using dentin barrier tests have shown that cytotoxicity can vary depending on the material and the thickness of the remaining dentin .
The release of components from dental materials, such as unpolymerized monomers from resin-based materials or metal ions from metallic materials, can contribute to cytotoxic effects . Studies have demonstrated that resin-based composites can be cytotoxic before and immediately after polymerization, with the effect decreasing once fully set . The degree of conversion of monomers is therefore linked to the potential for cytotoxicity .
While cell culture studies are valuable for initial screening and understanding material-cell interactions, interpreting their results in terms of clinical risk requires considering the ability of leached substances to diffuse through dentin and accumulate in the pulp .
Ion dissolution or release studies assess the extent to which ions are released from dental materials into the surrounding environment, simulating conditions in the oral cavity. While not extensively detailed in the provided snippets, the release of substances, including metal ions from alloys or components from glass ionomers or bioactive materials (e.g., calcium, phosphate (B84403), fluoride), is relevant to biocompatibility and potential biological effects mdpi.com. Techniques like atomic absorption spectroscopy or inductively coupled plasma mass spectrometry are typically used to quantify ion release in immersion media.
Compound Names and PubChem CIDs
Development of Zionomer Derivatives, Analogs, and Novel Formulations
Investigation of Alternative Monomers and Cross-linking Agents
The properties of polymer networks are significantly influenced by the choice of monomers and cross-linking agents. In resin-modified glass ionomer cements like Zionomer, a dual-curing mechanism involving both an acid-base reaction characteristic of traditional GICs and a polymerization reaction typical of resins is present . Common cross-linking agents used in dental resins and polymers include ethylene (B1197577) glycol dimethacrylate (EGDMA), tetraethylene glycol dimethacrylate (TEGDMA), tetraethylene glycol diacrylate (TEGDA), polyethylene (B3416737) glycol dimethacrylate (PEGDMA), N,N'-methylenebisacrylamide, divinyl benzene, allyl methacrylate (B99206), and tetraallyl ethoxy ethane (B1197151) . These agents form three-dimensional networks that enhance the material's mechanical properties and resistance to dissolution . The concentration of cross-linking agents can significantly impact properties such as flexural strength and elastic modulus . For instance, studies on poly(methyl methacrylate) resin have shown that incorporating cross-linking agents like EGDMA and Bis-GMA can reduce solubility in organic solvents and improve crazing resistance . The use of dimethacrylate monomers is known to form highly cross-linked structures . While the specific alternative monomers and cross-linking agents investigated for this compound are not explicitly detailed, research in related materials highlights the importance of these components in tailoring the final properties of the polymer network within the RMGIC.
Incorporation of Novel Fillers and Reinforcing Agents
The incorporation of fillers and reinforcing agents is a widely used strategy to improve the physical and mechanical properties of dental restorative materials, including glass ionomer cements and their modified versions. Various novel fillers have been investigated for this purpose. Zirconium oxide nanoparticles (nano-ZrO2) have been shown to enhance the flexural strength, flexural modulus, and Vickers hardness of glass ionomer cements when incorporated at certain concentrations . This compound itself is noted to enhance the properties of glass ionomers by including zirconia filler particles . Other investigated fillers include silica (B1680970) (SiO2), nano-hydroxyapatite-silica (nano-HA-SiO2), ytterbium fluoride (B91410) (YbF3), barium sulfate (B86663) (BaSO4), casein phosphopeptide–amorphous calcium phosphate (B84403) (CPP–ACP), surface pre-reacted glass-ionomer (S-PRG) fillers, and aluminium silicate (B1173343) nanoparticles . S-PRG fillers, for example, are designed with a core-shell structure and can release multiple ions, contributing to acid buffering capacity . The size and distribution of these nanoparticles play a crucial role in their reinforcing effect . The addition of modified particles as reinforcing fillers can lead to higher mechanical properties and improved bond strength, potentially due to interactions between functional groups on the filler surface and the tooth structure . Research indicates that focusing on nanoparticles with a greater chemical affinity for both the GIC matrix and tooth structure can enhance physicochemical properties .
Impact of Formulation Adjustments on Material Properties and Performance Mechanisms
Adjustments in the formulation of glass ionomer cements and RMGICs have a direct impact on their material properties and clinical performance. The ratio and composition of the powder (typically fluoroaluminosilicate glass) and liquid (polyacid solution, often modified with monomers) components are critical . The degree of fluoride release from glass ionomer materials, for instance, is dependent on the physical and chemical properties of the product . A study comparing several glass ionomer brands, including Zinomer (Dent. Mat.), found that Zinomer released significantly less fluoride and showed the least ability to be recharged compared to other tested materials .
The inclusion of resin components and light-curing mechanisms in RMGICs like this compound provides rapid hardening and improved early strength compared to conventional GICs . However, this also introduces considerations related to light-curing depth and potential polymerization shrinkage. Studies evaluating the bond strength and microleakage of dental liners, including this compound, have shown variations in performance among different materials . One study indicated that a contraction gap was generally not observed with this compound, unlike some other materials tested . The concentration of fillers can also influence handling characteristics and setting time; for example, high concentrations of S-PRG fillers can make mixing and handling difficult and shorten the setting time . The interplay between the acid-base reaction, the polymerization reaction, and the interaction of fillers within the matrix dictates the final mechanical strength, adhesion to tooth structure, fluoride release profile, and marginal integrity of the material. Ongoing research aims to optimize these complex formulations to achieve a balance of desirable properties for various clinical applications .
| Material Property | Impact of Formulation Adjustment (General GIC/RMGIC) | Specific Finding (this compound) | Source(s) |
| Fluoride Release | Dependent on physical and chemical properties; influenced by composition. | Released significantly less fluoride and showed least rechargeability among tested brands. | |
| Mechanical Strength | Enhanced by incorporating reinforcing fillers (e.g., nano-ZrO2); influenced by cross-linking and polymer network. | Enhanced by including zirconia filler particles. | |
| Adhesion / Bond Strength | Influenced by chemical composition, surface treatment, and interaction with tooth structure. | Showed statistically significantly greater bond strength than one material at 24h, equivalent to another at 24h, and statistically significantly weaker than one material at 7 days in one study. | |
| Microleakage | Affected by marginal adaptation and polymerization shrinkage. | Microleakage along gingival walls statistically equivalent to one material and significantly better than others in one study; contraction gap generally not observed. | |
| Setting Characteristics | Influenced by the acid-base reaction rate, polymerization rate, and filler content. | Rapid hardening by visible light (as an RMGIC). |
Future Research Directions and Translational Opportunities in Dental Material Science
Elucidating Complex Interfacial Phenomena and Long-Term Stability Mechanisms
Understanding the intricate interactions at the interface between dental materials and tooth structure is paramount for improving restoration longevity. For materials like Zionomer, which function as liners or bases, the interface with dentin is particularly critical. Research into the complex interfacial phenomena can focus on the hydrolytic degradation of the resin-matrix hybrid layer and the activity of host-derived enzymes like matrix metalloproteinases (MMPs) and bacterial proteases, which contribute to the degradation of the adhesive interface. Strategies to preserve interfacial integrity, such as inhibiting enzymatic activity and developing hydrolysis-resistant polymeric systems, are key areas of investigation. The long-term stability of this compound in the oral environment, considering its buffered glass ionomer composition, could be further investigated to understand how its components interact with oral fluids and tooth tissue over extended periods. Studies have shown that the stability and strength of the resin-dentin interfacial bond remain a challenge, with degradation leading to complications like secondary caries and marginal staining. Future research could explore how the specific buffering additives and glass components in this compound influence these degradation processes and investigate methods to enhance its resistance to hydrolytic and enzymatic breakdown.
Harnessing Advanced Characterization for Real-time Material Behavior Analysis
Advanced characterization techniques offer powerful tools for analyzing the behavior of dental materials in real-time and at a high resolution. Techniques such as Raman and Fourier Transform Infrared (FTIR) spectroscopy can non-invasively analyze the chemical structure of materials and monitor changes over time. These methods can provide insights into the degree of conversion of monomers and the mechanisms of material degradation. Dynamic Mechanical Analysis (DMA) can simulate the real-time performance of materials under different conditions, including temperature and humidity, providing valuable data on their mechanical relaxations and viscoelastic behavior. Time-of-Flight Secondary Ion Mass Spectroscopy (ToF-SIMS) can be used for surface characterization, analyzing surface molecules and surface-mediated reactions, which is crucial for understanding the material-tissue interface. For this compound, applying these advanced techniques could allow for real-time monitoring of its setting reaction, the diffusion of ions (such as fluoride (B91410), although studies suggest lower release compared to other glass ionomers ), and the changes in its chemical and mechanical properties upon exposure to the oral environment. Advanced imaging techniques like micro-computed tomography (micro-CT), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) can provide detailed information about the microstructure of this compound, the distribution of its filler particles, and the interface with tooth structure.
Predictive Modeling and Machine Learning Applications for Material Design
Integration of Smart Technologies and Responsive Materials Concepts
The integration of smart technologies and the development of responsive materials represent a significant future direction in dental materials science. Smart dental materials are designed to sense and respond to changes in the oral environment, such as variations in pH, temperature, or mechanical stress. These materials can possess functionalities like targeted drug delivery, antibacterial properties, and self-healing capabilities. While this compound is a traditional material, future research could explore incorporating smart technologies or modifying its composition to introduce responsive characteristics. For instance, developing a this compound-like material that can release therapeutic ions in response to a drop in pH caused by bacterial activity could enhance its protective function as a liner. Research into self-healing materials that can repair micro-cracks could also be relevant to extending the lifespan of restorations where this compound is used as a base. Piezoelectric dental composites that exhibit antibacterial and remineralization effects in response to mechanical stress are an example of integrating smart functionalities into restorative materials.
Methodological Advancements for Studying Polymerization Kinetics and Network Formation
Understanding the polymerization kinetics and network formation is crucial for optimizing the properties and performance of polymer-based dental materials. The polymerization of dimethacrylate monomers, commonly used in dental resins, is a complex process influenced by factors like monomer structure, photoinitiator systems, and curing conditions. Techniques like real-time near-infrared spectroscopy, electron paramagnetic resonance spectroscopy, and dynamic mechanical analysis are used to characterize the kinetics, radical populations, and structural properties of these polymer systems. While this compound is a glass ionomer, and its setting reaction differs from that of resin composites, advancements in methodologies for studying polymerization and network formation in related materials could be adapted. For example, understanding the setting reaction of the glass ionomer component and its interaction with the buffering additives and any potential resin modifications in this compound could benefit from advanced kinetic studies. Research into minimizing polymerization shrinkage stress and improving the degree of conversion in resin-modified glass ionomers could also provide valuable insights applicable to materials with hybrid compositions.
Q & A
Q. Table 1: Method Selection Guide
Basic: How to ensure representative sampling in this compound-related surveys?
Methodological Answer:
- Define the target population (e.g., researchers in enzymology, clinical trial cohorts).
- Use stratified random sampling to account for population heterogeneity (e.g., age, lab conditions).
- Aim for ~100 participants to balance statistical power and feasibility . Validate representativeness using demographic cross-checks (e.g., chi-square tests).
Basic: What are best practices for designing this compound-specific questionnaires?
Methodological Answer:
- Structure : Include clear instructions, Likert-scale questions for quantitative data, and optional open-ended sections for qualitative insights .
- Pilot testing : Revise ambiguous phrasing (e.g., "How frequently does this compound degrade?" → "What is this compound's half-life at pH 7?").
- Bias mitigation : Randomize question order and anonymize responses to reduce social desirability bias .
Advanced: How to resolve contradictions in this compound experimental data?
Methodological Answer:
- Iterative analysis : Re-examine raw data for measurement errors (e.g., calibration drift in spectrophotometry) .
- Triangulation : Cross-validate results using multiple methods (e.g., X-ray crystallography + molecular dynamics simulations) .
- Peer debriefing : Engage domain experts to identify overlooked variables (e.g., solvent purity, temperature fluctuations) .
Advanced: How to operationalize variables in complex this compound studies?
Methodological Answer:
- Define constructs explicitly : E.g., "this compound stability" could be operationalized as "time to 50% degradation at 37°C."
- Use validated instruments : Adapt existing scales (e.g., binding affinity indices) or develop new ones via factor analysis .
- Document protocols : Standardize procedures for replicability (e.g., "Sample preparation followed ISO 9001:2025 guidelines") .
Advanced: How to integrate multi-source data in this compound meta-analyses?
Methodological Answer:
- Aggregation frameworks : Use tools like PRISMA guidelines to harmonize datasets (e.g., merging in vitro and in vivo results) .
- Address heterogeneity : Apply random-effects models to account for variability across studies .
- Ethical data management : Ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) via repositories like Zenodo .
Advanced: What strategies mitigate bias in iterative qualitative studies on this compound?
Methodological Answer:
- Member checking : Share preliminary findings with participants to verify interpretations .
- Reflexive journals : Document researcher biases (e.g., assumptions about this compound's efficacy) .
- Saturation criteria : Stop data collection when no new themes emerge (e.g., after 15–20 interviews) .
Table 2: Data Collection Method Trade-offs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
